1-(2-Methoxyphenyl)piperazine hydrobromide synthesis and purification for research
1-(2-Methoxyphenyl)piperazine hydrobromide synthesis and purification for research
An In-depth Technical Guide for Research Professionals:
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-methoxyphenyl)piperazine hydrobromide, a key intermediate in the development of neurologically active compounds and other pharmaceutical agents.[1][2][3] The methodologies detailed herein are designed for research and development applications, emphasizing procedural rationale, robust purification strategies, and rigorous analytical validation.
Strategic Overview: Synthesis Rationale and Pathway Selection
1-(2-Methoxyphenyl)piperazine (oMeOPP) and its salts are pivotal building blocks in medicinal chemistry. The hydrobromide salt, in particular, offers advantages in terms of crystallinity and handling compared to the free base. While several synthetic routes exist, the most prevalent and industrially scalable approach involves the cyclization of an N-aryl precursor with a bis-electrophilic amine.
The chosen method is the condensation reaction between 2-methoxyaniline (o-anisidine) and bis(2-bromoethyl)amine hydrobromide. This pathway is selected for its reliability and high yield. Alternative methods, such as palladium-catalyzed condensation, are often prohibitively expensive due to the cost of catalysts, while routes involving organolithium reagents like lithium piperazine present significant challenges in handling and manufacturing.[1][2] The direct cyclization method provides a straightforward path to the target compound's salt form.[2]
The overall synthetic workflow can be visualized as follows:
Caption: High-level workflow for the synthesis and isolation of crude 1-(2-methoxyphenyl)piperazine HBr.
Experimental Protocol: Synthesis
This section details the step-by-step procedure for the synthesis of 1-(2-methoxyphenyl)piperazine hydrobromide from 2-methoxyaniline.
2.1 Reagents and Equipment
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2-Methoxyaniline (o-Anisidine)
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Bis(2-bromoethyl)amine hydrobromide
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Anhydrous Potassium Carbonate (K₂CO₃)
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n-Butanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
2.2 Step-by-Step Synthesis Procedure
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Reaction Setup: In a round-bottom flask of appropriate size, combine 2-methoxyaniline, bis(2-bromoethyl)amine hydrobromide, and anhydrous potassium carbonate in n-butanol. A typical molar ratio is approximately 1:1.1:2 (aniline:amine:carbonate) to ensure the complete reaction of the limiting aniline and sufficient base to neutralize the hydrobromic acid formed during the reaction.[1]
-
Cyclization: Heat the stirred reaction mixture to reflux (approximately 118 °C for n-butanol) and maintain this temperature for 20-25 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The inorganic salts (potassium bromide and excess potassium carbonate) will precipitate.
-
Isolation of Crude Product: Filter the cooled mixture to remove the inorganic solids. Wash the filter cake with a small amount of n-butanol to recover any trapped product. Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 1-(2-methoxyphenyl)piperazine hydrobromide.
Purification Protocol: Recrystallization
The crude product from the synthesis contains unreacted starting materials and side products. Recrystallization is a highly effective method for purifying the solid hydrobromide salt to achieve the high purity (>98%) required for research applications.[2]
3.1 Principle of Recrystallization
This technique relies on the difference in solubility between the desired compound and impurities in a specific solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures. For piperazine salts, alcohols like ethanol are often effective.[3]
3.2 Step-by-Step Recrystallization Procedure
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Solvent Addition: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as 95% ethanol.
-
Dissolution: Heat the mixture gently with stirring until the solvent boils and all the solid material has dissolved. If a significant amount of solid remains, add small additional portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.
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Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small volume of ice-cold solvent to rinse away any remaining impurities in the mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
The purification and subsequent quality control validation are outlined in the following diagram:
Caption: Workflow for the purification by recrystallization and subsequent quality control analysis.
Analytical Characterization & Data
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. The data obtained should be consistent with the structure of 1-(2-methoxyphenyl)piperazine hydrobromide.
| Parameter | Technique | Expected Result |
| Appearance | Visual Inspection | Off-white to white crystalline solid.[1] |
| Melting Point | Melting Point Apparatus | The hydrobromide salt's melting point is not widely reported, but the analogous hydrochloride salt melts at 217-219 °C.[4] A sharp melting point range indicates high purity. |
| Identity | ¹H NMR Spectroscopy | Signals corresponding to aromatic protons (~6.8-7.2 ppm), piperazine protons (~3.1-3.3 ppm), and methoxy protons (~3.9 ppm).[5] |
| Functional Groups | IR Spectroscopy | Characteristic peaks for N-H⁺ stretch (broad, ~2400-2800 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), and C-O ether stretch (~1240 cm⁻¹).[6][7] |
| Purity | HPLC | >98% peak area.[1] |
Safety, Handling, and Storage
5.1 Hazard Identification
1-(2-Methoxyphenyl)piperazine and its salts are classified as irritants and may be harmful if swallowed or inhaled.[8][9] They can cause skin irritation and serious eye damage.[6][10]
5.2 Personal Protective Equipment (PPE)
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Eye Protection: Wear tightly fitting safety goggles.[11]
-
Skin Protection: Use chemical-resistant gloves and a lab coat.[11]
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][11]
5.3 Storage
Store the material in a tightly sealed container in a cool, dry, and well-ventilated area.[12] The hydrochloride salt is noted to be hygroscopic, and similar precautions should be taken for the hydrobromide.[4]
References
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- BOC Sciences. (n.d.). 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine - Safety Data Sheet.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98%.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride 97%.
- ECHEMI. (n.d.). 1-(2-Methoxyphenyl)piperazine SDS, 35386-24-4 Safety Data Sheets.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.
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National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem Compound Database. Retrieved from [Link]
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- ResearchGate. (n.d.). IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine.
- Guidechem. (n.d.). What is the synthesis study of 1-(2-Methoxyphenyl)piperazine? - FAQ.
- Google Patents. (n.d.). US2975181A - Method for the preparation of piperazine salts.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98% Safety Information.
- Changzhou Kangte Pharmtech co., LTD. (n.d.). 1-(2-Methoxyphenyl) piperazine hydrochloride. Retrieved from Changzhou Kangte Pharmtech co., LTD website.
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- MDPI. (n.d.). Supplementary Information.
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